molecular formula C6H13NO B1400678 (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine CAS No. 693245-60-2

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

Cat. No. B1400678
CAS RN: 693245-60-2
M. Wt: 115.17 g/mol
InChI Key: WFVKNHIDEGYGPD-NTSWFWBYSA-N
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Description

“(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da .


Molecular Structure Analysis

The molecular structure of “(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine” is based on its molecular formula, C6H13NO . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.


Physical And Chemical Properties Analysis

“(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine” has a molecular formula of C6H13NO and an average mass of 115.174 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine, as part of the tetrahydropyran series, has been a subject of research in various chemical synthesis processes. Studies have shown its involvement in the synthesis of β,γ-unsaturated amines of the tetrahydropyran series, indicating its utility in creating complex chemical structures. Such syntheses have been characterized using gas-liquid chromatography and PMR and IR spectroscopy, highlighting the compound's role in advanced chemical analysis and synthesis techniques (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).

Advancements in Synthesis Techniques

Research has also focused on developing novel and more efficient synthesis methods involving compounds like (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine. For instance, a study presented a convenient ultrasound-mediated condensation of amines with dehydroacetic acid, offering advantages such as simpler work-up procedures, shorter reaction times, and higher yields (Wang, Zou, Zhao, & Shi, 2011).

Structural and Conformational Analysis

The compound has also been used in studies focusing on the structural and conformational analysis of various isomers. For example, research involving (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol utilized techniques like NMR spectroscopy to determine product structure and the conformation of its tetrahydropyran ring (Bennett & Murphy, 2020).

Applications in Molecular Structure Analysis

The compound has been part of studies that analyze the molecular structure and properties of various chemicals. For instance, research on the distribution of configurational and conformational isomers of apo-tirucallol used derivatives of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine in solvent analyses, employing techniques like NMR spectroscopy and computational methods (Ren, Cai, Fan, Cao, Liao, Luo, & Zhu, 2008).

Potential Applications in Biochemistry

Research has indicated the potential use of this compound in biochemical applications. For example, a study on the synthesis of 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one, derived from reactions involving glucose, suggests its applicability in understanding and manipulating biochemical pathways (Knerr, Pischetsrieder, & Severin, 1994).

properties

IUPAC Name

(3R,4R)-3-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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